Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves multiple steps, typically starting with the preparation of the core pyrrolo(1,2-A)benzimidazole structure. . The specific reaction conditions, including temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the final product.
Chemical Reactions Analysis
Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s structure and function.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can be compared with similar compounds, such as other pyrrolo(1,2-A)benzimidazole derivatives. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include:
- Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
- This compound .
These comparisons can help identify the unique properties and potential benefits of this compound in various scientific and industrial contexts.
Properties
CAS No. |
853318-98-6 |
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Molecular Formula |
C39H32N2O3 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
ethyl 4-benzyl-6,7-dimethyl-1-(naphthalene-2-carbonyl)-2-phenylpyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C39H32N2O3/c1-4-44-39(43)35-34(29-16-9-6-10-17-29)36(37(42)31-20-19-28-15-11-12-18-30(28)23-31)41-33-22-26(3)25(2)21-32(33)40(38(35)41)24-27-13-7-5-8-14-27/h5-23H,4,24H2,1-3H3 |
InChI Key |
LUFUYAXRKJPJCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6C=C5)C=C(C(=C3)C)C)CC7=CC=CC=C7 |
Origin of Product |
United States |
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